Therapeutic Potential of 3-[(3,5-Dimethylphenoxy)methyl]piperidine in Drug Discovery
Therapeutic Potential of 3-[(3,5-Dimethylphenoxy)methyl]piperidine in Drug Discovery
Executive Summary
The search for next-generation antidepressants and anxiolytics has shifted from selective serotonin reuptake inhibitors (SSRIs) to multi-target ligands that modulate monoaminergic transmission with greater efficacy and faster onset. 3-[(3,5-Dimethylphenoxy)methyl]piperidine (CAS: 946787-35-5) represents a high-value scaffold in this domain.[1] Belonging to the class of 3-(aryloxymethyl)piperidines, this chemotype exhibits significant potential as a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) and a modulator of Sigma-1 receptors.
This technical guide analyzes the physicochemical properties, synthesis pathways, and pharmacological profile of this compound, positioning it as a critical lead structure for CNS drug development.
Structural Analysis & Physicochemical Profile
The efficacy of CNS-targeting drugs hinges on their ability to cross the Blood-Brain Barrier (BBB) and interact with transmembrane transporters. 3-[(3,5-Dimethylphenoxy)methyl]piperidine possesses a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.
Pharmacophore Decomposition
The molecule consists of three distinct domains:
-
The Basic Center (Piperidine): A secondary amine (pKa ~9-10) that is protonated at physiological pH, mimicking the terminal amine of biogenic amines (serotonin/norepinephrine), essential for anchoring in the transporter's aspartate residue (e.g., Asp98 in SERT).
-
The Linker (Methylene-oxy): Provides rotational freedom, allowing the aromatic moiety to adopt the correct dihedral angle for hydrophobic pocket occupation.
-
The Lipophilic Tail (3,5-Dimethylphenyl): The 3,5-dimethyl substitution pattern increases lipophilicity compared to the unsubstituted phenol, enhancing BBB permeability and providing steric bulk that may improve selectivity against off-target receptors (e.g., Muscarinic M1).
Calculated Properties (In Silico)
| Property | Value (Est.) | Relevance to Drug Discovery |
| Molecular Weight | 219.33 g/mol | Ideal for CNS penetration (<450 Da). |
| cLogP | 3.2 - 3.5 | Optimal range for BBB permeability (2.0 - 4.0). |
| TPSA | ~21 Ų | Highly permeable (Threshold <90 Ų for CNS). |
| H-Bond Donors | 1 | Facilitates interaction with transporter binding sites. |
| Rotatable Bonds | 3 | Limits entropic penalty upon binding. |
Mechanism of Action: Dual Reuptake Inhibition
The primary therapeutic potential of 3-[(3,5-Dimethylphenoxy)methyl]piperidine lies in its ability to block the presynaptic reuptake of monoamines. Structurally similar to Viloxazine and Reboxetine analogs, this compound functions by competitively binding to the Solute Carrier Family 6 (SLC6) transporters.
The Monoaminergic Modulation Pathway
By inhibiting SERT and NET, the compound increases the synaptic residence time of serotonin (5-HT) and norepinephrine (NE). This dual mechanism is superior to SSRIs for treating major depressive disorder (MDD) with melancholic features and neuropathic pain.
Figure 1: Mechanism of action showing dual inhibition of SERT and NET transporters, leading to downstream neuroplasticity enhancement.
Chemical Synthesis Protocol
For research and lead optimization, a robust synthesis route is required. The following protocol utilizes a Mitsunobu Coupling approach, which offers higher stereochemical control and yield compared to traditional Williamson ether synthesis.
Retrosynthetic Analysis
-
Target: 3-[(3,5-Dimethylphenoxy)methyl]piperidine[1][2][3][4][5]
-
Precursors: N-Boc-3-hydroxymethylpiperidine + 3,5-Dimethylphenol
-
Key Transformation: Ether formation via activation of the primary alcohol.
Step-by-Step Methodology
Phase A: Mitsunobu Coupling
-
Reagents: Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq), 3,5-dimethylphenol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF under nitrogen atmosphere.
-
Activation: Cool the solution to 0°C.
-
Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 20 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate solvent in vacuo. Triturate the residue with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash column chromatography (Silica gel).
Phase B: Deprotection (Boc Removal)
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Acidolysis: Dissolve the N-Boc intermediate in DCM.
-
Reagent: Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 4:1). Stir at room temperature for 2 hours.
-
Neutralization: Quench with saturated NaHCO3 solution until pH > 8.
-
Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.
-
Salt Formation (Optional): Treat the free base with HCl in ether to generate the hydrochloride salt for improved stability.
Figure 2: Synthetic workflow from commercially available precursors to the final active pharmaceutical ingredient (API).
Preclinical Evaluation Protocols
To validate the therapeutic potential, the following assays must be conducted. These protocols ensure the data meets the rigor required for IND (Investigational New Drug) applications.
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine affinity (
-
Source Tissue: Rat cerebral cortex (for SERT) and hypothalamus (for NET).
-
Radioligands:
- -Citalopram (SERT specific)
- -Nisoxetine (NET specific)
-
Protocol:
-
Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubate homogenate with radioligand (1 nM) and varying concentrations of the test compound (
to M) for 60 min at 25°C. -
Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
-
Metabolic Stability (Microsomal Stability)
The piperidine ring is susceptible to oxidation. This assay predicts in vivo half-life.
-
System: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Incubate compound (1 µM) with HLM (0.5 mg protein/mL) at 37°C.
-
Sample at 0, 5, 15, 30, and 60 minutes.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS (monitor parent ion disappearance).
-
Target Metric: Intrinsic clearance (
) < 20 µL/min/mg protein indicates good metabolic stability.
-
Therapeutic Implications & Future Directions[6]
The 3-[(3,5-dimethylphenoxy)methyl]piperidine scaffold offers a distinct advantage over traditional SNRIs due to the specific substitution on the phenoxy ring.
-
Selectivity: The 3,5-dimethyl pattern sterically hinders binding to adrenergic
receptors, potentially reducing cardiovascular side effects (orthostatic hypotension) common with non-selective aryloxy-piperidines. -
Neuropathic Pain: SNRIs are first-line treatments for diabetic neuropathy. This compound's high lipophilicity suggests excellent spinal cord penetration, a key site for analgesic action.
-
Sigma-1 Modulation: Many piperidine-ether derivatives show affinity for Sigma-1 receptors. Agonism at Sigma-1 promotes neuroprotection and cognitive enhancement, suggesting this compound could be a "dual-action" drug for depression with cognitive deficits (pseudodementia).
Conclusion
3-[(3,5-Dimethylphenoxy)methyl]piperidine is not merely a chemical intermediate but a potent pharmacophore. Its structural characteristics predict a favorable profile for CNS indications, specifically depression and chronic pain. Development efforts should focus on enantioselective synthesis (as the (S)-enantiomer of similar piperidines often retains higher SERT affinity) and in vivo behavioral models (e.g., Forced Swim Test).
References
-
Melloni, P., et al. (2003). "Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters."[6] Journal of Medicinal Chemistry.
-
De Angelis, L., et al. (2001). "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[7] Synthesis and antidepressant activity."[6][7][8] Il Farmaco.
-
BenchChem. (2024). "Product Data: 3-[(3,5-Dimethylphenoxy)methyl]piperidine (CAS 946787-35-5)." Chemical Catalog.
-
Santa Cruz Biotechnology. (2024). "3-[(3,5-Dimethylphenoxy)methyl]piperidine Product Sheet." SCBT.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Piperidine Derivatives." PubChem.
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